molecular formula C10H11NO3 B2402268 3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid CAS No. 2169228-13-9

3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid

Número de catálogo: B2402268
Número CAS: 2169228-13-9
Peso molecular: 193.202
Clave InChI: ZGKHHZGRFQUFCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid (CAS 2169228-13-9) is a versatile tetrahydroindolizine derivative of significant interest in medicinal and synthetic chemistry. The compound features a bicyclic structure comprising a pyrrole ring fused to a tetrahydropyridine ring, functionalized with both formyl and carboxylic acid groups. These functional handles make it a valuable bifunctional building block for the synthesis of more complex heterocyclic systems, such as through annulation reactions or as a precursor for targeted molecular libraries . Its core indolizine scaffold is recognized for diverse biological activity. Research indicates that structurally related indolizine and tetrahydroindolizine compounds exhibit potent pharmacological properties, functioning as histamine H3 antagonists, tubulin polymerization inhibitors with anticancer activity, and dopamine D3 receptor ligands with nanomolar affinity . The specific substitution pattern on this molecule is strategically designed to facilitate its application in developing enzyme inhibitors and receptor modulators. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound in various exploratory syntheses, including the development of novel molecular entities for drug discovery programs .

Propiedades

IUPAC Name

3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-6-7-5-8(10(13)14)9-3-1-2-4-11(7)9/h5-6H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKHHZGRFQUFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=C2C=O)C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169228-13-9
Record name 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a substituted pyrrole with an aldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Indolizine Core

The indolizine scaffold is highly modular, with substituent positions and functional groups dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Indolizine Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Properties References
3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid (2169228-13-9) C₁₀H₁₁NO₃ 193.20 - Formyl (C3)
- Carboxylic acid (C1)
Building block for heterocyclic synthesis
2-Chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide (186829-19-6) C₁₄H₁₄ClN₃O 275.74 - Chloro (C2)
- Pyridinyl (C3)
- Carboxamide (C1)
Potential pharmaceutical intermediate (e.g., kinase inhibitors)
3-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid (2219380-04-6) C₁₀H₁₁NO₃ 193.20 - Formyl (C3)
- Carboxylic acid (C2)
Positional isomer; impacts hydrogen bonding and target selectivity
3-Ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid (1823442-30-3) C₁₁H₁₅NO₂ 193.24 - Ethyl (C3)
- Carboxylic acid (C1)
Reduced electrophilicity; potential prodrug candidate
Electron-Withdrawing vs. Electron-Donating Groups
  • Formyl Group (C3): The formyl group in the target compound enhances electrophilicity, enabling condensation reactions with nucleophiles like amines or thiols. For example, it reacts with 2-aminothiazol-4(5H)-one to form indole-thiazole hybrids under reflux conditions .
  • Chloro and Pyridinyl Groups : In 2-chloro-3-pyridin-3-yl-tetrahydroindolizine-1-carboxamide, the chloro group increases lipophilicity, while the pyridinyl moiety may enhance binding to metal ions or aromatic receptors. The carboxamide group improves metabolic stability compared to carboxylic acid .
Carboxylic Acid Positional Isomerism
  • C1 vs. C2 Carboxylic Acid: The positional isomer (CAS 2219380-04-6) shifts the acidic proton from C1 to C2, altering hydrogen-bonding interactions in biological systems.
Alkyl Substitution
  • Ethyl vs. Formyl : Replacing the formyl group with ethyl (CAS 1823442-30-3) reduces electrophilicity, making the compound less reactive in condensation reactions. However, the ethyl group may improve membrane permeability in drug design .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxylic acid group in the target compound enhances water solubility compared to esters or amides (e.g., tert-butyl ester in ). However, its lower molecular weight (193.20 vs. 275.74 in ) may limit passive diffusion across membranes .
  • Toxicity : Chloro and pyridinyl substituents () may pose higher toxicity risks compared to the formyl and carboxylic acid groups in the target compound, which requires standard laboratory precautions .

Q & A

Basic Questions

Q. What are the primary synthetic methodologies for 3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid, and what critical parameters influence yield?

  • Answer : The compound is synthesized via palladium-catalyzed arylation and heteroatom insertion, as demonstrated in analogous tetrahydroindolizine derivatives. Key steps include cyclization using polyphosphoric acid (PPA) and purification via column chromatography (cyclohexane/ethyl acetate). Reaction parameters such as catalyst loading (e.g., Pd(OAc)₂), temperature (30–100°C), and solvent polarity significantly impact yield, with reported yields ranging from 70% to 97% .

Q. What analytical techniques are essential for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the aromatic and aliphatic proton environments, while IR spectroscopy identifies functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated vs. experimental m/z), and melting point analysis assesses purity. Chromatographic methods (TLC/HPLC) monitor reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Answer : Byproduct formation often arises from incomplete cyclization or oxidation. Strategies include:

  • Temperature modulation : Lowering reaction temperature to 30°C during cyclization reduces side reactions .
  • Catalyst screening : Testing Pd-based catalysts (e.g., Pd/C vs. Pd(OAc)₂) improves selectivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
    Contradictory yields (e.g., 74% vs. 97% in similar syntheses) highlight the need for iterative DoE (Design of Experiments) .

Q. How should researchers resolve discrepancies in NMR data for structurally similar tetrahydroindolizine derivatives?

  • Answer : Discrepancies may stem from tautomerism, solvent effects (e.g., CDCl₃ vs. DMSO-d₆), or diastereomeric impurities. For example, in 3-aryl derivatives, aryl substituents shift δ 7.2–8.5 ppm (¹H NMR). Cross-referencing with computational NMR prediction tools (e.g., ACD/Labs) and variable-temperature NMR can clarify ambiguities .

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites, such as the formyl group’s carbonyl carbon (partial charge ~+0.45). Molecular docking studies with enzymes (e.g., aldose reductase) predict binding affinities using SMILES-based descriptors (e.g., Canonical SMILES: O=C(O)C1=C2C=CCN2C=C1C=O) .

Q. What methodologies assess the biological activity of this compound, and how do structural modifications alter efficacy?

  • Answer :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (e.g., IC₅₀ against kinases).
  • Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., -CN) at the 3-position enhances electrophilicity, improving inhibitory potency. Comparative studies with ethyl ester derivatives (e.g., ethyl 3-formylindolizine-1-carboxylate) reveal solubility trade-offs .

Methodological Notes

  • Contradictions : reports a 74% yield for a naphthyl-substituted derivative, while achieves 97% for a phenyl analog. This suggests steric hindrance from bulky substituents may limit efficiency.
  • Data Gaps : Limited biological data exist for the exact compound; extrapolate from structurally related indolizinecarboxylic acids (e.g., 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid) .
  • Best Practices : Store the compound at 2–8°C in anhydrous conditions to prevent formyl group hydrolysis. For solubility challenges, use DMSO or ethanol with sonication .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.